molecular formula C9H10F2O B1597561 1,2-Difluoro-4-isopropoxybenzene CAS No. 203059-84-1

1,2-Difluoro-4-isopropoxybenzene

Cat. No. B1597561
M. Wt: 172.17 g/mol
InChI Key: MTDUJCDGQPJLKA-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-isopropoxybenzene is a chemical compound with the molecular formula C9H10F2O . It has a molecular weight of 172.17200 .


Synthesis Analysis

The synthesis of 1,2-Difluoro-4-isopropoxybenzene involves the reaction of 3,4-difluoro-phenol with potassium carbonate and 2-iodo-propane in acetone . The reaction mixture is heated at reflux for 24 hours. The crude product is then cooled down and filtered through a short pad of celite. The filtrate is concentrated and the residue is purified by chromatography to yield 1,2-Difluoro-4-isopropoxybenzene as a colorless oil .


Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4-isopropoxybenzene consists of a benzene ring with two fluorine atoms and an isopropoxy group attached to it . The exact mass of the molecule is 172.07000 .

Scientific Research Applications

    Pyrrole-BF2 (BOPHY) Fluorophores

    • Application Summary : BF2-based fluorophores, such as BODIPY and BOPHY, are prevalently used in diverse research areas like bioimaging and chemosensing due to their promising features including high quantum yields, fine-tuned absorption and emission spectra, good photostability, and biocompatibility .
    • Methods of Application : The review examines select examples of BOPHY dyes, detailing their syntheses and photophysical properties including structure–property relationships .
    • Results or Outcomes : These fluorophores are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .

    1,2,4-Triazoles with Difluoro (substituted sulfonyl)methyl Moiety

    • Application Summary : New 1,2,4-triazoles having a difluoro (substituted sulfonyl)methyl moiety were designed and synthesized .
    • Methods of Application : These compounds were synthesized via α, α-difluoro-α-(substituted thio)acetophenones .
    • Results or Outcomes : These compounds showed potent antifungal activities against C. albicans, C. krusei, A. flavus and A. fumigatus in vitro and against C. albicans in vivo for oral and i.v. administrations .
  • 1,2-Difluorobenzene
    • Application Summary : 1,2-Difluorobenzene has been used as a solvent for the electrochemical analysis of transition metal complexes .
    • Methods of Application : The compound is used as a solvent in the electrochemical analysis process .
    • Results or Outcomes : The use of 1,2-Difluorobenzene as a solvent can facilitate the analysis of transition metal complexes .
  • 1,2-DIFLUORO-4-ISOPROPOXYBENZENE
    • Application Summary : This compound is used in chemical research and development .
    • Methods of Application : The compound is handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals .
    • Results or Outcomes : The compound is stored in closed vessels and used in a chemical fume hood .

Safety And Hazards

1,2-Difluoro-4-isopropoxybenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

1,2-difluoro-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDUJCDGQPJLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378936
Record name 1,2-Difluoro-4-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-isopropoxybenzene

CAS RN

203059-84-1
Record name 1,2-Difluoro-4-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluoro-phenol (5 g, 38.4 mmol) in acetone (50 mL) was added potassium carbonate (54 g, 38.4 mmol) and 2-iodo-propane. The reaction mixture was heated at refluxing for 24 h. The crude was cooled down and filtered through a short pad of celite. The filtrate was concentrated and the residue was purified by chromatography (EtOAc:Hexanes=1:9) to give 1,2-difluoro-4-isopropoxy-benzene as colorless oil (Yield 6.12 g, 92.3%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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